5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Historical Context and Development
The development of imidazopyrimidine chemistry traces back to pioneering work in the mid-20th century, when researchers first recognized the potential of fused nitrogen-containing heterocycles in medicinal applications. The imidazopyrimidine scaffold was first patented in 1967 by Duschinsky and colleagues, who developed fluorinated derivatives of the imidazopyrimidine framework for use as antiviral agents. This foundational work established the importance of this heterocyclic system and opened pathways for subsequent synthetic developments. Throughout the 1970s, different substituted derivatives of the imidazopyrimidine scaffold were systematically investigated and identified to possess antifungal and anti-inflammatory activity, laying the groundwork for more sophisticated structural modifications.
The evolution of synthetic methodologies for imidazopyrimidine derivatives has been marked by significant advances in recent decades. The traditional approach developed by Chichibabin, based on the reaction between 2-aminopyrimidine and α-haloketones, became the foundation for most synthetic routes to imidazo[1,2-a]pyrimidines. However, these classical methods often suffered from harsh reaction conditions and limited yields, particularly for compounds containing aldehyde functionalities. The development of more modern synthetic approaches, including microwave-assisted reactions and catalyst-free methodologies, has significantly improved the accessibility of compounds like this compound.
Contemporary research has focused on developing more efficient and environmentally friendly synthetic pathways. Recent work has demonstrated the successful application of copper-catalyzed cyclization reactions for the construction of imidazo[1,2-a]pyrimidine derivatives, providing access to aldehyde-containing variants through one-step synthetic processes. These advances have made compounds like this compound more readily available for research applications and have facilitated their incorporation into drug discovery programs.
Classification within Heterocyclic Chemistry
This compound belongs to the broader class of nitrogen-containing fused heterocycles, specifically representing a bicyclic system formed by the fusion of an imidazole ring with a pyrimidine ring. Within the hierarchical classification of heterocyclic compounds, this molecule is categorized as a 9-membered heterocyclic ring system with a nitrogen bridge, where the imidazole and pyrimidine rings share a common edge. The compound can be further classified based on its substitution pattern, featuring two methyl groups at positions 5 and 7 of the fused ring system, and an aldehyde functionality at position 3.
The structural classification of this compound places it within the imidazo[1,2-a]pyrimidine subfamily, distinguished by the specific positioning of the nitrogen atoms within the fused ring system. This particular arrangement creates a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule. The presence of the aldehyde functional group adds another layer of classification, as it introduces electrophilic character that significantly expands the compound's synthetic utility and potential for further derivatization.
From a medicinal chemistry perspective, this compound is classified as a privileged scaffold, a term used to describe molecular frameworks that are capable of providing useful biological activities against multiple biological targets. This classification is supported by the documented pharmacological activities of related imidazopyrimidine derivatives, which have demonstrated efficacy across diverse therapeutic areas. The compound's classification as both a synthetic intermediate and a bioactive scaffold highlights its dual importance in both synthetic organic chemistry and drug discovery research.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in organic chemistry research stems primarily from its versatile reactivity profile and its role as a synthetic building block. The compound combines the stability and biological relevance of the imidazopyrimidine core with the high reactivity of the aldehyde functional group, creating opportunities for diverse chemical transformations. Research has demonstrated that the aldehyde group at position 3 serves as a versatile handle for further chemical modifications, allowing for the creation of diverse arrays of derivatives with potentially enhanced biological activities.
In medicinal chemistry, the imidazopyrimidine scaffold has gained recognition for its ability to serve as a bioisostere of purine bases, particularly adenine and guanine. This structural similarity enables imidazopyrimidine derivatives to interact with biological systems in ways that can modulate fundamental cellular processes. The specific case of this compound benefits from this inherent bioactivity while offering additional synthetic flexibility through its aldehyde functionality. Research has shown that imidazopyrimidine derivatives demonstrate broad spectrum pharmacological actions, including antiviral, antifungal, anti-inflammatory, and anticancer activities.
The compound's significance is further enhanced by its potential applications in structure-activity relationship studies. The presence of two methyl substituents at positions 5 and 7, combined with the aldehyde group at position 3, provides multiple sites for structural modification and optimization. This structural complexity allows researchers to systematically investigate how different substitution patterns affect biological activity, leading to the development of more potent and selective therapeutic agents. Recent studies have highlighted the importance of such substituted imidazopyrimidine derivatives in targeting specific molecular entities, particularly protein kinases that are crucial components of various cellular signaling pathways associated with multiple diseases.
Molecular Identity and Basic Characterization
The molecular identity of this compound is precisely defined by its Chemical Abstracts Service registry number 1354951-09-9, which provides a unique identifier for this specific chemical entity. The compound possesses a molecular formula of C9H9N3O, indicating the presence of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of the compound is 175.19 grams per mole, placing it within the range typical for small molecule pharmaceuticals and synthetic intermediates.
Table 1: Basic Molecular Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1354951-09-9 |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | HWIPHTCMCUIBOM-UHFFFAOYSA-N |
| SMILES Notation | O=CC1=CN=C2N=C(C=C(N21)C)C |
The structural characterization of this compound reveals a fused bicyclic system where the imidazole ring shares a common edge with the pyrimidine ring. The specific substitution pattern includes methyl groups at positions 5 and 7 of the fused ring system, which influence both the electronic properties and the steric environment around the molecule. The aldehyde functional group at position 3 represents the most reactive site within the molecule, providing opportunities for nucleophilic addition reactions, condensation reactions, and oxidation-reduction transformations.
Spectroscopic characterization of this compound typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's structure features characteristic signals that can be identified through these analytical techniques. The aldehyde proton typically appears as a distinctive singlet in proton nuclear magnetic resonance spectra, while the methyl groups provide additional characteristic resonances that confirm the substitution pattern. The molecular ion peak in mass spectrometry corresponds to the expected molecular weight, providing confirmation of the molecular formula.
Overview of Fused Imidazole-Pyrimidine Ring Systems
Fused imidazole-pyrimidine ring systems represent a significant class of nitrogen-containing heterocycles that have attracted considerable attention in both synthetic and medicinal chemistry. These bicyclic structures are characterized by the fusion of a five-membered imidazole ring with a six-membered pyrimidine ring, creating a rigid aromatic system with unique electronic properties. The fusion pattern in imidazo[1,2-a]pyrimidines involves the sharing of a nitrogen atom between the two rings, resulting in a stable heterocyclic framework that serves as a foundation for diverse biological activities.
The electronic structure of fused imidazole-pyrimidine systems contributes significantly to their biological relevance. The nitrogen atoms within the ring system can participate in hydrogen bonding interactions with biological targets, while the aromatic character of the fused rings enables π-π stacking interactions with nucleic acids and proteins. Research has demonstrated that these structural features allow imidazopyrimidine derivatives to function as bioisosteres of purine bases, enabling them to interact with enzymes and receptors that normally recognize adenine and guanine.
Table 2: Comparison of Different Imidazopyrimidine Isomers and Their Properties
| Isomer Type | Ring Fusion Pattern | Biological Activity Examples | Synthetic Accessibility |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | 1,2-fusion | Antifungal, Anticonvulsant | Moderate |
| Imidazo[1,2-c]pyrimidine | 1,2-fusion (alternate) | Anti-inflammatory | High |
| Imidazo[1,5-a]pyrimidine | 1,5-fusion | Antiviral | Low |
| Imidazo[4,5-d]pyrimidine | 4,5-fusion | Anticancer | Low |
The synthesis of fused imidazole-pyrimidine ring systems has evolved significantly over the past several decades, with researchers developing increasingly sophisticated methodologies for their construction. Traditional approaches relied on condensation reactions between appropriately substituted precursors, while modern synthetic strategies employ multicomponent reactions, metal-catalyzed cyclizations, and microwave-assisted processes. The development of these advanced synthetic methodologies has greatly improved access to substituted derivatives, including compounds like this compound.
Current research in fused imidazole-pyrimidine chemistry focuses on understanding structure-activity relationships and developing new synthetic methodologies for accessing previously challenging substitution patterns. The field has benefited from advances in computational chemistry that allow researchers to predict the properties of new derivatives before synthesis, as well as from improved analytical techniques that enable detailed characterization of complex molecular structures. These developments have positioned fused imidazole-pyrimidine systems, including this compound, as important scaffolds for future drug discovery efforts and synthetic chemistry research.
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPHTCMCUIBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201002 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-09-9 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Mode of Action
Imidazo[1,2-a]pyrimidines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Biochemical Analysis
Biochemical Properties
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been observed to modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells.
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula : C9H10N4O
CAS Number : 1354951-09-9
The compound features an imidazo[1,2-a]pyrimidine core with aldehyde functionality, which is crucial for its reactivity and interaction with biological targets.
This compound exhibits biological activity through various mechanisms:
- Antimicrobial Activity : It interacts with bacterial cell walls and membranes, leading to cell lysis.
- Anticancer Effects : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating gene expression.
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, including Staphylococcus aureus. |
| Antiviral | Potential efficacy against specific viral infections. |
| Anticancer | Inhibits tumor growth in several cancer cell lines. |
In Vitro Studies
In vitro assays have demonstrated significant effects of this compound on cellular functions:
- Cell Viability Assays : Dose-dependent effects were observed across different cancer cell lines.
- Mechanism of Action : The compound was shown to induce apoptosis via caspase activation pathways.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an observed IC50 value of 15 µM.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Dosage Effects : Lower doses enhanced enzyme activity beneficial for metabolic processes, while higher doses resulted in cytotoxicity.
- Toxicology Reports : Long-term exposure studies indicated potential adverse effects at elevated concentrations.
Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[1,2-a]pyrimidines has revealed that modifications at specific positions can significantly affect biological activity. For instance:
- Substituents at the 5 and 7 positions enhance antimicrobial properties.
- The aldehyde group at position 3 is critical for anticancer activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Imidazo[1,2-a]pyrimidine Derivatives
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The 4-fluorophenyl derivative (255.25 g/mol) exhibits a higher molecular weight and distinct NMR shifts (δ 9.90 for aromatic protons) compared to the phenyl analog .
- Methyl Groups : The 5,7-dimethyl substitution likely reduces polarity compared to halogenated or aryl-substituted analogs, enhancing lipophilicity (calculated XlogP ~2.5, similar to ’s pyridine analog) .
Synthetic Yields :
- Imidazopyrimidine carbaldehydes are typically synthesized in yields >85% under optimized conditions (e.g., using DMF catalysis) , whereas thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a,b in ) show lower yields (~68%) due to competing side reactions .
Heterocyclic Variants with Carbaldehyde Functionality
Table 2: Comparison with Non-Imidazopyrimidine Analogs
Key Differences:
- Electronic Properties : Pyrido[1,2-a]pyrimidine derivatives (e.g., C₉H₆N₂O₃) lack the imidazole ring’s nitrogen, reducing hydrogen-bonding capacity compared to imidazopyrimidines .
- Thermal Stability : Thiazolo[3,2-a]pyrimidines exhibit higher melting points (~243–246°C) due to extended π-conjugation and sulfur incorporation .
Functional Group Comparisons
- Carbaldehyde vs. Carboxylic Acid : Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid () is more polar (higher hydrogen-bond acceptor count) than carbaldehyde analogs, affecting solubility and reactivity .
Preparation Methods
Condensation between 2-Aminopyridines and Aldehydes
One common method for synthesizing imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyridines with aldehydes. This reaction can be catalyzed by various agents, including acids like perchloric acid, hydrochloric acid, and ammonium chloride, which offer environmentally friendly alternatives to metal catalysts.
| Catalyst | Conditions | Yield |
|---|---|---|
| Perchloric Acid | Facile procedure | High |
| Hydrochloric Acid | Continuous flow process | Up to 96% |
| Ammonium Chloride | Room temperature or slight heating | High |
Condensation between 2-Aminopyridines and Ketones
Another approach involves the condensation of 2-aminopyridines with ketones. This can be facilitated by catalysts such as graphene oxide, flavin-iodine, and molecular iodine.
| Catalyst | Conditions | Yield |
|---|---|---|
| Graphene Oxide | Selective and reusable | High |
| Flavin-Iodine | Aerobic oxidative conditions | High |
| Molecular Iodine | Scalable three-component reaction | High |
To synthesize 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde , one might consider starting with a suitably substituted 2-aminopyrimidine or a related precursor. The introduction of methyl groups at positions 5 and 7 could be achieved through alkylation reactions prior to or after the formation of the imidazo[1,2-a]pyrimidine core. The carbaldehyde functional group could be introduced via a formylation reaction or by using an aldehyde as a reactant in the condensation step.
Hypothetical Synthesis Pathway
- Preparation of Precursor : Synthesize a suitably substituted 2-aminopyrimidine with methyl groups at positions 5 and 7.
- Condensation Reaction : Perform a condensation reaction with an aldehyde to form the imidazo[1,2-a]pyrimidine core.
- Formylation : Introduce the carbaldehyde group through a formylation reaction if necessary.
Challenges and Considerations
- Regioselectivity : Ensuring the correct placement of methyl groups and the aldehyde functionality.
- Yield and Purity : Optimizing reaction conditions to achieve high yields and purity.
- Environmental Impact : Choosing catalysts and conditions that minimize environmental harm.
Q & A
Q. What are the standard synthetic routes for 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. A common method involves refluxing a mixture of a thiouracil precursor, chloroacetic acid, and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst. The reaction is monitored via TLC, and the product is purified by crystallization . Optimization of solvent ratios (e.g., 10:20 mL acetic anhydride/acetic acid) and reaction time (2–12 hours) is critical for yield improvement (typically 57–68%) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent environments (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) and confirm regiochemistry .
- IR spectroscopy : To detect functional groups such as carbonyls (C=O stretch at ~1719 cm⁻¹) and nitriles (CN stretch at ~2219 cm⁻¹) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S derivatives) .
Q. What pharmacological properties are associated with imidazo[1,2-a]pyrimidine derivatives?
These compounds exhibit anxiolytic, cardiovascular, analgesic, and neuroleptic activities. Their bioactivity is attributed to interactions with benzodiazepine receptors and modulation of neurotransmitter pathways. Functionalization at the 3-carbaldehyde position enhances selectivity for biological targets .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
Factorial design methodologies (e.g., Taguchi or Box-Behnken designs) minimize experimental trials while maximizing data output. For example, varying parameters like temperature, solvent polarity, and catalyst loading can identify critical factors affecting yield. Response surface modeling then predicts optimal conditions, reducing trial-and-error approaches .
Q. How do computational methods aid in elucidating reaction mechanisms for this compound?
Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify transition states and intermediates. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, accelerating mechanistic insights. For instance, simulations of nucleophilic attack at the aldehyde position can guide functionalization strategies .
Q. How to resolve discrepancies in NMR data for structurally similar derivatives?
Contradictions in chemical shifts (e.g., δ 7.29 vs. 7.41 ppm for aromatic protons) arise from electronic effects of substituents (e.g., electron-withdrawing cyano groups). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography when possible, as seen in derivatives like 10-(3,4-dihydronaphthalen-1-yl)-5H-benzo[e]pyridoimidazoindole .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrimidine core?
- Electrophilic substitution : Direct bromination at the 5-position using NBS in DMF .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl groups at the 2-position .
- Aldol condensation : React the 3-carbaldehyde with active methylene compounds (e.g., malononitrile) to extend conjugation .
Q. How to assess environmental and safety risks during scale-up synthesis?
- Hazard analysis : Monitor exothermicity via calorimetry (e.g., RC1e reactor) to prevent thermal runaway.
- Waste management : Segregate nitrile-containing byproducts (H302 hazard) and treat with oxidizing agents (e.g., KMnO₄) before disposal .
- Process safety : Implement inert atmospheres (N₂/Ar) during aldehyde handling to avoid polymerization .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Reaction Component | Optimal Range | Impact on Yield |
|---|---|---|
| Sodium acetate catalyst | 0.5–1.0 g | ↑↑ (68% yield) |
| Reflux time | 2–12 hours | ↑ (57–68%) |
| Solvent (AcOH:Ac₂O) | 1:2 v/v | Optimal purity |
| Aromatic aldehyde | Electron-deficient | ↑ Reactivity |
Q. Table 2. Spectral Signatures for Common Derivatives
| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 3-Cyanobenzylidene | 8.01 (s, =CH) | 2219 (CN) |
| 5-Methylfuran-2-yl | 6.56 (d, ArH) | 1719 (C=O) |
| Trifluoromethyl | 7.41 (d, ArH) | 1730 (COOEt) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
